20-HEPE
Overview
Description
It is formed through the ω-oxidation of EPA by cytochrome P450 ω-oxidases, including human CYP4F3B . This compound has garnered significant interest due to its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
20-HEPE primarily targets the peroxisome proliferator-activated receptor α (PPARα) and the murine transient receptor potential vanilloid receptor 1 (mTRPV1) . PPARα is a key regulator of lipid metabolism and inflammation, while mTRPV1 is involved in pain perception and thermoregulation .
Mode of Action
This compound interacts with its targets by activating them. It activates PPARα in COS-7 cells expressing a luciferase reporter at a concentration of 10 μM . It also activates mTRPV1 in vitro .
Biochemical Pathways
This compound is formed via ω-oxidation of EPA by cytochrome P450 (CYP) ω-oxidases, including human CYP4F3B . This process is part of the larger Cytochrome P450 Pathways, which are involved in the metabolism of various substances in the body .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The activation of PPARα by this compound can lead to changes in lipid metabolism and inflammation, potentially influencing various diseases such as atherosclerosis, obesity, and inflammatory disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and thus its bioavailability . .
Biochemical Analysis
Biochemical Properties
20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid interacts with several enzymes and proteins. It is formed by the ω-oxidation of EPA by cytochrome P450 (CYP) ω-oxidases, including human CYP4F3B . At a concentration of 10 μM, it activates peroxisome proliferator-activated receptor α (PPARα) in COS-7 cells expressing a luciferase reporter .
Cellular Effects
20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid has been shown to have effects on various types of cells and cellular processes. It influences cell function by activating PPARα in COS-7 cells
Molecular Mechanism
The molecular mechanism of action of 20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves its interaction with PPARα in COS-7 cells . It activates PPARα when used at a concentration of 10 μM
Metabolic Pathways
20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid is involved in the metabolic pathway of EPA, being formed via ω-oxidation of EPA by cytochrome P450 (CYP) ω-oxidases
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP4F3B . The reaction conditions typically involve the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at physiological pH and temperature .
Industrial Production Methods
Industrial production of 20-HEPE involves the large-scale ω-oxidation of eicosapentaenoic acid using bioreactors equipped with cytochrome P450 enzymes. The process is optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to purification techniques such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
20-HEPE undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of various hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyunsaturated fatty acid structure .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and reduced derivatives. These products retain the biological activity of the parent compound and may exhibit additional therapeutic properties .
Scientific Research Applications
20-HEPE has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (20-HETE): A metabolite of arachidonic acid with similar biological activities.
22-Hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid (22-HDoHE): A metabolite of docosahexaenoic acid with comparable effects on TRPV1 activation.
Uniqueness of 20-HEPE
This compound is unique due to its specific activation of PPARα and TRPV1, which distinguishes it from other similar compounds. Its ability to modulate inflammation and lipid metabolism makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12-13,15,21H,2,5,8,11,14,16-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-,15-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMOWWAALQWWLJ-NUKMUHRASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=CCC=CCC=CCC=CCC=CCCO)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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